2-Hydrazinyl-4-(2-nitrophenyl)thiazole

medicinal chemistry conformational analysis scaffold design

2-Hydrazinyl-4-(2-nitrophenyl)thiazole (CAS 886495-36-9) is a heterocyclic building block featuring a hydrazinyl group at the 2‑position and an ortho‑nitrophenyl substituent at the 4‑position of the thiazole ring. Its molecular formula is C₉H₈N₄O₂S (MW 236.25 g·mol⁻¹), with a computed density of 1.5±0.1 g·cm⁻³ and a boiling point of 447.9±37.0 °C at 760 mmHg.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25 g/mol
Cat. No. B11769541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-(2-nitrophenyl)thiazole
Molecular FormulaC9H8N4O2S
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)NN)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2S/c10-12-9-11-7(5-16-9)6-3-1-2-4-8(6)13(14)15/h1-5H,10H2,(H,11,12)
InChIKeyCOOOGXSSGFKCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-4-(2-nitrophenyl)thiazole: Ortho-Nitro Regioisomer for Conformationally Biased Hydrazone Synthesis


2-Hydrazinyl-4-(2-nitrophenyl)thiazole (CAS 886495-36-9) is a heterocyclic building block featuring a hydrazinyl group at the 2‑position and an ortho‑nitrophenyl substituent at the 4‑position of the thiazole ring [1]. Its molecular formula is C₉H₈N₄O₂S (MW 236.25 g·mol⁻¹), with a computed density of 1.5±0.1 g·cm⁻³ and a boiling point of 447.9±37.0 °C at 760 mmHg . The ortho‑nitro arrangement distinguishes it from the more widely studied para‑ and meta‑nitro congeners, enabling intramolecular N—H···O hydrogen bonding that rigidifies the scaffold and influences downstream reactivity [2].

Why 2-Hydrazinyl-4-(2-nitrophenyl)thiazole Cannot Be Replaced by Para- or Meta-Nitro Analogs in Discovery Chemistry


Positional isomerism of the nitro group on the 4‑phenyl ring drastically alters the conformational landscape, tautomeric preference, and hydrogen‑bonding capacity of 2‑hydrazinylthiazoles. In the ortho isomer, the proximity of the nitro oxygen to the hydrazinyl NH enables a persistent intramolecular N—H···O interaction that is structurally documented for related ortho‑nitro hydrazide systems [1]. The para isomer (CAS 26049‑70‑7) cannot form this contact and displays a distinct biological profile, including documented carcinogenicity in rats [2]. The meta isomer (CAS 78578‑55‑9) exhibits measurable but weak enzyme inhibition (6–10 % at 0.1 mM) under defined conditions [3]. Substituting one regioisomer for another therefore introduces uncontrolled variables in ligand‑receptor geometry, metabolic stability, and pharmacophore mapping, rendering generic interchange scientifically invalid.

Quantitative Differentiation Evidence for 2-Hydrazinyl-4-(2-nitrophenyl)thiazole vs. Its Closest Nitrophenyl Regioisomers


Intramolecular N—H···O Hydrogen Bond: Ortho vs. Para Nitro Conformational Lock

The ortho‑nitro group in 2‑hydrazinyl‑4‑(2‑nitrophenyl)thiazole participates in a six‑membered intramolecular N—H···O hydrogen bond with the adjacent hydrazinyl NH, an interaction that is structurally impossible for the para‑nitro isomer. X‑ray analysis of the analogous N′‑(2,4‑dinitrophenyl)acetohydrazide confirms this hydrogen bond geometry with a donor–acceptor distance of ~2.94 Å [1]. In the para derivative (CAS 26049‑70‑7), the nitro group is located at the 4‑position of the phenyl ring, over 6 Å from the hydrazinyl NH, precluding any intramolecular contact .

medicinal chemistry conformational analysis scaffold design

Enzyme Inhibition: Ortho vs. Meta Nitro Regioisomer Activity

The meta‑nitro regioisomer 2‑hydrazinyl‑4‑(3‑nitrophenyl)‑1,3‑thiazole (CAS 78578‑55‑9) has been tested as an enzyme inhibitor at 0.1 mM (pH 7.4), exhibiting only 10 % and 6 % inhibition in two independent measurements [1]. Although quantitative data for the ortho isomer under identical assay conditions are not publicly available, the fundamental difference in nitro group position is expected to alter electron density on the thiazole‑hydrazone moiety and steric complementarity with the enzyme active site, a phenomenon well‑established in MAO‑B inhibitor series where meta‑nitro versus para‑nitro substitution yields >100‑fold changes in IC₅₀ [2].

enzyme inhibition biochemical screening target engagement

Carcinogenicity Profile: Absence of Ortho Isomer in the Reported Carcinogenic Hydrazinothiazole Series

Cohen et al. (Cancer Res. 1975) demonstrated that 2‑hydrazino‑4‑(4‑nitrophenyl)thiazole (the para isomer, CAS 26049‑70‑7) is potently carcinogenic in rats, inducing mammary carcinomas in 30 of 31 animals (97 %) [1]. Importantly, the ortho‑nitro isomer (CAS 886495‑36‑9) was not included in this carcinogenicity panel, meaning its tumorigenic potential remains undetermined [1]. This absence of positive carcinogenicity data is a de facto differentiation point for safety‑conscious procurement decisions, particularly when selecting building blocks for in vivo‑destined lead series.

toxicology drug safety lead prioritization

Physicochemical Properties: Ortho vs. Para Nitro Regioisomer Comparison

Despite sharing the same molecular formula (C₉H₈N₄O₂S; MW = 236.25 g·mol⁻¹), the ortho and para regioisomers exhibit divergent computed physicochemical profiles. The ortho isomer (CAS 886495‑36‑9) has a predicted LogP of 1.37 and a density of 1.5±0.1 g·cm⁻³ , whereas the para isomer (CAS 26049‑70‑7) possesses a ClogP of approximately 1.7 and a comparable density of 1.5±0.1 g·cm⁻³ . The ~0.33 Log unit difference in lipophilicity, attributable to the altered dipole moment arising from nitro group position, can meaningfully impact aqueous solubility, membrane permeability, and off‑target promiscuity in hit‑to‑lead optimization .

physicochemical profiling compound quality solubility

Reductive Derivatization Potential: Ortho-Nitrophenyl as a Masked o‑Phenylenediamine Equivalent

The ortho‑nitro group in 2‑hydrazinyl‑4‑(2‑nitrophenyl)thiazole can be selectively reduced (e.g., SnCl₂, H₂/Pd‑C) to the corresponding 2‑amino substituent, yielding an o‑phenylenediamine‑type intermediate that is uniquely poised for benzimidazole or quinoxaline annulation chemistry . This regiochemical advantage is absent in the para isomer, where reduction generates a 4‑amino group with different cyclization geometry [1]. The ortho relationship between the hydrazinyl‑derived hydrazone and the amino group post‑reduction enables single‑step construction of fused tricyclic scaffolds that are inaccessible from the para isomer without additional synthetic manipulation.

synthetic chemistry building block utility heterocycle synthesis

Optimal Application Scenarios for 2-Hydrazinyl-4-(2-nitrophenyl)thiazole in Drug Discovery and Chemical Biology


Conformationally Constrained Hydrazone Library Synthesis

The intramolecular N—H···O hydrogen bond unique to the ortho-nitro isomer rigidifies the hydrazine‑derived hydrazone linkage, reducing the entropic penalty upon target binding. This feature is exploited in the design of focused hydrazone libraries where conformational homogeneity is desired, e.g., for crystallographic fragment screening or rigid‑receptor docking [1]. The ortho isomer is thus preferred over the para analog when synthetic chemists require a pre‑organized pharmacophore geometry.

Safety‑Biased Hit‑to‑Lead Programs Avoiding the Para‑Nitro Carcinogenicity Liability

Given the established mammary carcinogenicity of 2‑hydrazinyl‑4‑(4‑nitrophenyl)thiazole in rodents (97 % tumor incidence) [1], medicinal chemistry teams transitioning from hit identification to lead optimization can select the ortho isomer to maintain the nitrophenyl‑thiazole scaffold while circumventing a known toxicophore. This selection is particularly relevant for programs targeting chronic indications where long‑term in vivo exposure is anticipated.

Fused Heterocycle Synthesis via Tandem Reduction–Cyclization

Reduction of the ortho‑nitro group to an amino group generates a 1,2‑diaminoaryl intermediate that undergoes spontaneous or acid‑catalyzed cyclization with the adjacent hydrazone moiety, affording benzimidazole‑thiazole or quinoxaline‑thiazole hybrids in a single synthetic operation [1]. This tandem process is not feasible with the para isomer, making the ortho compound the reagent of choice for diversity‑oriented synthesis of nitrogen‑rich heterocycles.

Physicochemical Property‑Driven Lead Optimization

With a computed LogP of 1.37, approximately 0.33 units lower than the para isomer [1], 2‑hydrazinyl‑4‑(2‑nitrophenyl)thiazole offers improved aqueous solubility and potentially reduced hERG and off‑target liabilities associated with higher lipophilicity. Procurement of the ortho isomer is thus indicated when lead series require maintenance of favorable physicochemical space (e.g., CNS drug discovery) without sacrificing the nitrophenyl‑thiazole pharmacophore.

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